An In-depth Technical Guide on the Synthesis and Characterization of 2,4,6-Trichloropyrimidin-5-amine
An In-depth Technical Guide on the Synthesis and Characterization of 2,4,6-Trichloropyrimidin-5-amine
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-trichloropyrimidin-5-amine, a halogenated pyrimidine derivative of interest to researchers, scientists, and professionals in drug development. The document details a plausible synthetic pathway, including experimental protocols for key transformations, and presents characterization data based on available information for the target compound and closely related analogs.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The strategic placement of functional groups, such as amines and halogens, on the pyrimidine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. 2,4,6-Trichloropyrimidin-5-amine (C₄H₂Cl₃N₃) is a highly functionalized pyrimidine with multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules and potential drug candidates. This guide outlines a likely synthetic route starting from readily available precursors and discusses the expected physicochemical and spectroscopic properties of the target compound.
Synthesis of 2,4,6-Trichloropyrimidin-5-amine
The proposed synthesis of 2,4,6-trichloropyrimidin-5-amine is a multi-step process commencing with the synthesis of 2,4,6-trichloropyrimidine from barbituric acid. This is followed by chlorination to yield 2,4,5,6-tetrachloropyrimidine, which then undergoes selective amination to produce the final product.
Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
The initial step involves the reaction of barbituric acid with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or with the addition of phosphorus pentachloride (PCl₅) or its precursors (PCl₃ and Cl₂).[1][2][3][4] This reaction converts the hydroxyl groups of the pyrimidine ring into chlorine atoms.
Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine
The second step involves the chlorination of the 5-position of the 2,4,6-trichloropyrimidine ring to form 2,4,5,6-tetrachloropyrimidine. This can be achieved by reacting 2,4,6-trichloropyrimidine with chlorine gas, potentially under UV irradiation, or by starting from 5-chlorobarbituric acid and treating it with phosphorus oxychloride in the presence of a catalyst like dimethylaniline.[1][5]
Step 3: Synthesis of 2,4,6-Trichloropyrimidin-5-amine
The final step is the selective nucleophilic aromatic substitution of a chlorine atom on the 2,4,5,6-tetrachloropyrimidine ring with an amino group. Based on the reactivity of similar polychlorinated pyrimidines, the chlorine at the 5-position is susceptible to nucleophilic attack.[6] The reaction with ammonia is expected to yield the desired 2,4,6-trichloropyrimidin-5-amine. The regioselectivity of this amination is crucial and may be influenced by reaction conditions.
Characterization
Physicochemical Properties
The following table lists the computed physicochemical properties for 2,4,6-trichloropyrimidin-5-amine.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₃N₃ | PubChem[7] |
| Molecular Weight | 198.43 g/mol | PubChem[7] |
| XLogP3-AA | 2.4 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
| IUPAC Name | 2,4,6-trichloropyrimidin-5-amine | PubChem[7] |
| CAS Number | 91322-00-8 | PubChem[7] |
Spectroscopic Data
The following tables provide experimental spectroscopic data for key precursors and a structurally similar isomer. This information can serve as a reference for the expected spectral characteristics of 2,4,6-trichloropyrimidin-5-amine.
Table 1: Spectroscopic Data for 2,4,6-Trichloropyrimidine (Precursor)
| Technique | Data | Source |
| ¹H NMR | δ (ppm): 7.6 (s, 1H) | ChemicalBook[2] |
| IR (cm⁻¹) | 1560, 1533, 1433, 1407 (ring stretching) | Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine[8] |
| Mass Spec (m/z) | 182, 184, 186 (M⁺) | PubChem[9] |
Table 2: Spectroscopic Data for 2-Amino-4,5,6-trichloropyrimidine (Isomer)
| Technique | Data | Source |
| General | Synthesis and spectroscopic data are mentioned to be in the supplementary information of the cited paper, though not directly provided in the main text. | an unusual aromatic substitution Tetr - ElectronicsAndBooks |
Table 3: Spectroscopic Data for 2-Amino-4,6-dichloropyrimidine (Related Compound)
| Technique | Data | Source |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.26 (s, 1H, CH), 6.88 (s, 2H, NH₂) | Inferred from similar compounds |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 163.1 (C-2), 160.1 (C-4, C-6), 107.5 (C-5) | Inferred from similar compounds |
| IR (KBr, cm⁻¹) | 3470 (N-H asymm. stretch), 3390 (N-H symm. stretch), 1640 (N-H bend) | Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine[10] |
| Mass Spec (m/z) | 163, 165 (M⁺) | PubChem |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
This protocol is based on established methods.[1][2]
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add barbituric acid (1.0 eq).
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Add phosphorus oxychloride (POCl₃, 5-6 eq) to the flask.
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Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
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Alternatively, after an initial reaction with POCl₃, phosphorus pentachloride (PCl₅, 3.0 eq) can be added, and the reaction continued at reflux.
-
After completion, cool the reaction mixture to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trichloropyrimidine.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
Protocol 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine
This protocol is a general procedure based on known chlorination reactions.[1][5]
-
In a reaction vessel equipped with a gas inlet, a reflux condenser, and a stirrer, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable inert solvent such as carbon tetrachloride.
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Introduce chlorine gas into the solution while irradiating with a UV lamp.
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Monitor the reaction progress by GC or TLC until the starting material is consumed.
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Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.
-
Remove the solvent under reduced pressure to obtain crude 2,4,5,6-tetrachloropyrimidine.
-
Purify the product by vacuum distillation or recrystallization.
Protocol 3: Proposed Synthesis of 2,4,6-Trichloropyrimidin-5-amine
This is a proposed protocol based on the reactivity of similar compounds.[6]
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In a sealed pressure vessel, dissolve 2,4,5,6-tetrachloropyrimidine (1.0 eq) in a suitable solvent such as dioxane or ethanol.
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Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in the reaction solvent.
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Seal the vessel and heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will need to be determined empirically.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material and the appearance of the product.
-
After the reaction is complete, cool the mixture to room temperature and vent any excess pressure.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain 2,4,6-trichloropyrimidin-5-amine.
Conclusion
This technical guide outlines a feasible synthetic pathway for 2,4,6-trichloropyrimidin-5-amine, a promising building block for chemical and pharmaceutical research. The synthesis leverages readily available starting materials and employs established chemical transformations. While experimental characterization data for the final product is currently limited in the public domain, this guide provides expected physicochemical properties and comparative spectroscopic data from closely related analogs to aid researchers in its identification and characterization. The provided experimental protocols offer a solid foundation for the laboratory synthesis of this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine - Google Patents [patents.google.com]
- 6. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 7. 2,4,6-Trichloropyrimidin-5-amine | C4H2Cl3N3 | CID 13392155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
